molecular formula C6H10N2O2 B1268343 3-Isopropylimidazolidine-2,4-dione CAS No. 63637-90-1

3-Isopropylimidazolidine-2,4-dione

Cat. No. B1268343
CAS RN: 63637-90-1
M. Wt: 142.16 g/mol
InChI Key: AWUINPKCHSKCIS-UHFFFAOYSA-N
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Patent
US06518293B2

Procedure details

To a solution of 3.6 g of sodium hydroxide in 75 ml of water was added 7.5 g of glycine. The solution was cooled to 5° C. and treated with 9.8 ml of isopropylisocyanate. After 5 h the reaction mixture was neutralised with 50 ml concentrated hydrochloric acid added dropwise to the slurry. This mixture was refluxed for 2 h then cooled to rt. The product was extracted with ethyl acetate to give 10.9 g of a colourless oil. 1H NMR (400 MHz, deuteriochloroform): δ=1.45 (6H, d, J=7 Hz), 3.92 (2H, s), 4.35 (1H, septet, J=7 Hz), 6.39 (1H, br s).
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
9.8 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[NH2:3][CH2:4][C:5]([OH:7])=O.[CH:8]([N:11]=[C:12]=[O:13])([CH3:10])[CH3:9].Cl>O>[CH:8]([N:11]1[C:5](=[O:7])[CH2:4][NH:3][C:12]1=[O:13])([CH3:10])[CH3:9] |f:0.1|

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
7.5 g
Type
reactant
Smiles
NCC(=O)O
Name
Quantity
75 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
9.8 mL
Type
reactant
Smiles
C(C)(C)N=C=O
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added dropwise to the slurry
TEMPERATURE
Type
TEMPERATURE
Details
This mixture was refluxed for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to rt
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N1C(NCC1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.